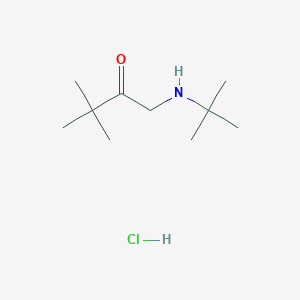

1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride

Description

1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride (CAS 33119-72-1) is a substituted aminoketone hydrochloride with the molecular formula C₆H₁₃NO·HCl and a molecular weight of 151.63 g/mol . It features a tertiary butylamino group attached to a dimethyl-substituted butanone backbone. Unlike its aromatic analogs (e.g., bupropion), this compound lacks a phenyl or chlorophenyl moiety, which significantly impacts its physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-(tert-butylamino)-3,3-dimethylbutan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2,3)8(12)7-11-10(4,5)6;/h11H,7H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFABHIDOXCJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CNC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride typically involves the reaction of tert-butylamine with a suitable ketone precursor. One common method involves the reaction of 3,3-dimethylbutan-2-one with tert-butylamine in the presence of a catalyst to form the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohols or other reduced forms.

Substitution: Substituted amines or other derivatives.

Scientific Research Applications

Chemistry

1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride serves as an intermediate in the synthesis of complex organic molecules. It is employed in the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactivity and the formation of a wide range of derivatives.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and metabolic pathways. It acts as a precursor for synthesizing biologically active compounds and has been investigated for its potential therapeutic applications.

Medicine

The compound has garnered attention for its role in drug development. It has been studied for its effects on various biological targets and pathways, particularly in the context of neurological disorders. Its ability to penetrate the blood-brain barrier positions it as a promising candidate for treating conditions such as Alzheimer's disease.

Case Studies

Numerous studies have highlighted the biological activities associated with this compound:

- Microtubule Stabilization : A study demonstrated that derivatives of this compound stabilize microtubules critical for cellular functions. In cell-based assays, it showed potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.

- Pharmacokinetic Studies : Research indicated that derivatives could effectively penetrate the blood-brain barrier in animal models post-administration. This suggests promising applications in targeting neurological disorders.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Interaction | Modulation of enzyme activity | |

| Microtubule Stabilization | Increased acetylated α-tubulin levels | |

| Drug Development | Precursor for various pharmaceuticals |

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Observations:

Aromatic vs. Aliphatic Backbone: The absence of an aromatic ring in 1-(tert-butylamino)-3,3-dimethylbutan-2-one HCl distinguishes it from bupropion and its analogs, which rely on chlorophenyl or bromophenyl groups for receptor binding and pharmacological activity .

Molecular Weight and Polarity : The target compound’s lower molecular weight (151.63 vs. 276–327 g/mol) and lack of halogen substituents reduce lipophilicity, limiting its membrane permeability compared to bupropion .

Stability : Halogenated analogs (e.g., bupropion) require stringent storage conditions (refrigeration, light protection) due to sensitivity to degradation, whereas the aliphatic structure of the target compound may confer greater stability under standard conditions .

Pharmacological and Functional Differences

- Bupropion Hydrochloride: Functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), with the 3-chlorophenyl group critical for binding to monoamine transporters . Its therapeutic use in depression and smoking cessation is well-documented .

- 1-(Tert-butylamino)-3,3-dimethylbutan-2-one HCl: Lacks the aromatic pharmacophore required for NDRI activity. No evidence suggests CNS activity; it is instead used as a building block in synthesizing complex molecules .

- Levobunolol Hydrochloride: A beta-blocker with a naphthalenone backbone, demonstrating how tert-butylamino groups can be tailored for cardiovascular applications when combined with aromatic systems .

Biological Activity

1-(Tert-butylamino)-3,3-dimethylbutan-2-one hydrochloride (also known as 1-amino-3,3-dimethylbutan-2-one hydrochloride) is a chemical compound with notable biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₄ClNO

- Molecular Weight : Approximately 151.63 g/mol

- Structural Features : The compound contains a tert-butyl group attached to an amino group, which is further connected to a dimethylbutanone structure. The hydrochloride form enhances solubility in water and stability under various conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The tert-butylamino group can modulate enzyme activity by binding to active sites, influencing metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, potentially affecting signaling pathways that regulate cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Amino-2-methylpropan-1-ol | Simple amino alcohol | Lower molecular weight; less sterically hindered |

| 1-Amino-3-methylbutan-2-one | Methyl group instead of tert-butyl | Different steric properties affecting reactivity |

| 4-Amino-2-methylpentan-2-one | Longer carbon chain | Varying biological activity due to chain length |

| 1-Amino-4-methylpentan-2-one | Similar backbone with a different substitution | Potentially different pharmacological effects |

This comparison illustrates how the steric configuration and functional groups influence the biological activity of each compound .

Case Studies and Research Findings

Recent studies have focused on the biological interactions and therapeutic potentials of this compound:

- In Vitro Studies : Research has demonstrated that the compound can affect cell viability and proliferation in various cell lines. Specific assays have shown dose-dependent effects on cellular metabolism.

- Animal Models : Preliminary studies using animal models indicate potential neuroprotective effects, with observed improvements in behavioral assays following administration of the compound.

- Pharmacokinetics : Investigations into the pharmacokinetics reveal that the compound has favorable absorption characteristics when administered orally or intravenously, suggesting practical applications in therapeutic settings .

Q & A

Q. Critical parameters :

- Temperature control : Excess heat during condensation can lead to side reactions (e.g., over-alkylation).

- Stoichiometry : A 1:1 molar ratio of ketone to amine minimizes unreacted starting material.

- Purification : Recrystallization from ethanol/ether mixtures improves purity (>95%) .

Advanced: How can researchers resolve discrepancies in NMR data interpretation for this compound, particularly regarding stereochemical assignments?

Methodological Answer:

Discrepancies often arise due to dynamic rotational barriers in the tert-butyl group or solvent-induced shifts. To resolve this:

- Multi-nuclear NMR : Combine H, C, and N NMR to confirm amine proton environments and hydrogen bonding .

- Variable Temperature (VT) NMR : Analyze splitting patterns at temperatures ranging from 25°C to −40°C to detect conformational freezing .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Basic: What analytical techniques are recommended for purity assessment, and what are their limitations?

Methodological Answer:

- HPLC-UV/MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Detection at 254 nm identifies impurities >0.1% .

- Karl Fischer Titration : Measures residual water content (<0.5% w/w), critical for hygroscopic hydrochloride salts .

- Limitations : HPLC may fail to detect isomeric byproducts; chiral columns or X-ray crystallography are needed for stereochemical purity .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Thermal stability : Decomposition occurs above 150°C, producing tert-butylamine and 3,3-dimethylbutan-2-one fragments (confirmed via TGA-MS) .

- Photostability : Exposure to UV light (λ = 365 nm) induces N-dealkylation, forming dimethylbutanone derivatives (monitor via LC-MS) .

- Recommended storage : −20°C in argon-purged, amber vials with desiccants to prevent hydrolysis and oxidation .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., tert-butylamine) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite; avoid aqueous washes to prevent hydrochloride dissociation .

Advanced: How can researchers reconcile contradictory bioactivity data in receptor-binding assays?

Methodological Answer:

Contradictions may stem from assay conditions or receptor subtype selectivity:

- Buffer optimization : Use Tris-HCl (pH 7.4) with 5 mM Mg to stabilize G-protein-coupled receptor (GPCR) conformations .

- Radioligand specificity : Compare displacement curves using H-dopamine vs. H-WIN 35,428 to assess selectivity for monoamine transporters .

- Control experiments : Include reference ligands (e.g., bupropion) to validate assay sensitivity .

Advanced: What computational strategies are effective for modeling the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with GPCR homology models (e.g., dopamine transporter PDB: 4XP4) to predict binding poses .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of salt bridges between the hydrochloride group and Asp79 .

- Free energy calculations : Apply MM-PBSA to quantify binding affinity differences across enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.